SU-11752

Content Navigation

Product Name

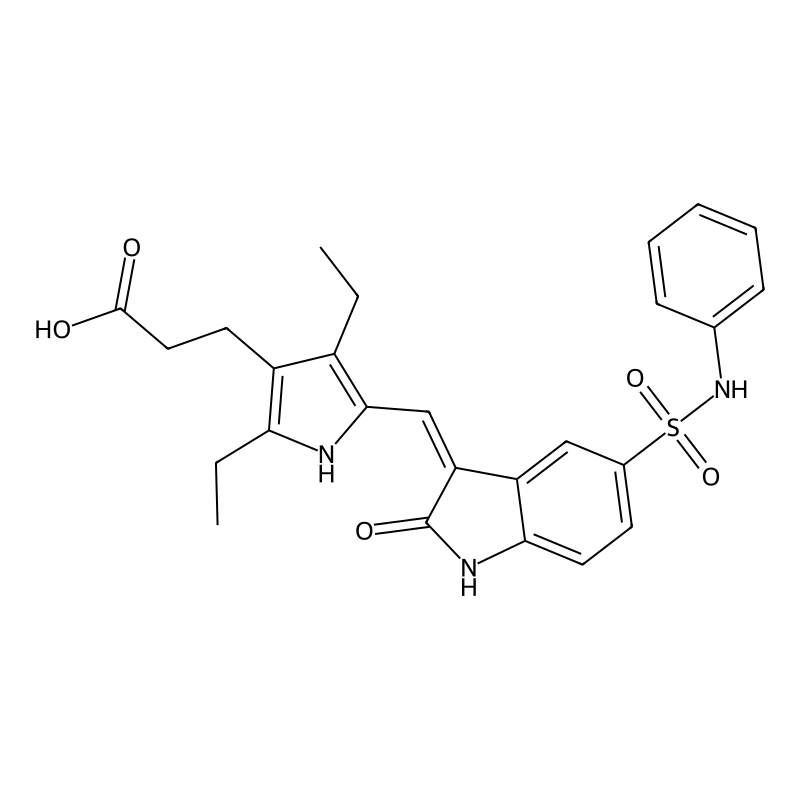

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

SU11752 DNA-PK inhibitor mechanism of action

Mechanism of Action and Signaling Pathway

SU11752 specifically targets DNA-PK, a crucial kinase in the Non-Homologous End Joining (NHEJ) pathway, which is one of the cell's primary mechanisms for repairing DNA double-strand breaks [1] [2]. Its mechanism can be broken down as follows:

- ATP-Competitive Inhibition: SU11752 binds to the kinase domain of DNA-PK, directly competing with ATP. This blocks the enzyme's catalytic activity, preventing it from phosphorylating its downstream substrates [3] [4].

- Disruption of DSB Repair: By inhibiting DNA-PK, SU11752 cripples the NHEJ machinery. This leaves radiation-induced or chemotherapeutic-induced DSBs unrepaired, leading to the accumulation of catastrophic DNA damage and ultimately, cell death [3].

- Selectivity: A key feature of SU11752 is its improved selectivity compared to earlier inhibitors like wortmannin. It requires a concentration about 500 times higher to inhibit the related lipid kinase PI3K p110γ, making it a more specific tool for targeting the DNA damage response [3] [5].

The following diagram illustrates the pathway through which SU11752 exerts its effect.

SU11752 inhibits DNA-PKcs activation, preventing DNA break repair and leading to cell death.

Experimental Evidence

The characterization of SU11752 was detailed in a foundational 2004 study. The key experiments that established its profile are summarized below [3]:

| Experiment | Methodology / Assay | Key Finding |

|---|---|---|

| In Vitro Kinase Assay | Used to measure inhibition of purified DNA-PK enzyme activity. | SU11752 potently inhibited DNA-PK with an IC₅₀ comparable to wortmannin [3]. |

| ATP Competition Assay | Direct assay for ATP binding to DNA-PK. | Confirmed that SU11752 acts by competing with ATP for binding to the kinase [3]. |

| Cellular Repair Assay | Analysis of DNA double-strand break repair in cells, likely via methods like γH2AX foci formation. | SU11752 inhibited the repair of DNA double-strand breaks [3]. |

| Radiation Sensitization | Clonogenic survival assays where cells were treated with SU11752 and exposed to ionizing radiation. | Produced a five-fold increase in cellular sensitivity to ionizing radiation [3]. |

| Selectivity Profiling | Compared IC₅₀ values for DNA-PK and other kinases like PI3K p110γ. | Showed >500-fold selectivity for DNA-PK over PI3K p110γ [3]. |

| Cell Cycle & ATM Assay | Flow cytometry for cell cycle analysis and assays for ATM kinase activity. | At effective concentrations, did not disrupt normal cell cycle progression or inhibit ATM [3]. |

Current Status and Newer Developments

It is important to note that SU11752 is characterized as a research-grade tool compound and is not an approved drug [5] [4]. According to patent databases, its development status is listed as "inactive" [6].

The field of DNA-PK inhibition has advanced significantly since the discovery of SU11752. Research has shifted toward inhibitors with better drug-like properties:

- Key Challenges: Later reviews note that early DNA-PK inhibitors, including SU11752, often faced limitations such as poor solubility and high metabolic lability, leading to short serum half-lives in vivo [1] [2].

- Next-Generation Inhibitors: Recent research focuses on compounds with improved pharmacological profiles. For example, the 2024 study on DA-143 was designed to overcome the poor solubility of predecessors like NU7441 [7]. Other inhibitors like M3814 (Peposertib) and AZD7648 have progressed to clinical trials to evaluate their safety and efficacy in enhancing radiotherapy and chemotherapy [8] [9].

References

- 1. Frontiers | Small Molecules, Inhibitors of DNA-PK, ... [frontiersin.org]

- 2. small molecule inhibitors of dna-pk for tumor sensitization ... [jpp.krakow.pl]

- 3. SU11752 inhibits the DNA-dependent protein kinase and ... [pubmed.ncbi.nlm.nih.gov]

- 4. SU-11752 [targetmol.com]

- 5. This compound | DNA-PK Inhibitor [medchemexpress.com]

- 6. SU11752 - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 7. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits ... [nature.com]

- 8. Identification and Validation of New DNA-PKcs Inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 9. Development and Evolution of DNA-Dependent Protein ... [pmc.ncbi.nlm.nih.gov]

what is SU11752 used for in research

The Identified Role of SU11752

SU11752 is identified in the scientific literature as a research compound that inhibits the DNA-dependent protein kinase (DNA-PK) [1].

DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, one of the main mechanisms cells use to repair DNA double-strand breaks [2]. The inhibition of DNA-PK is a significant area of study in cancer research, as it can prevent cancer cells from repairing the DNA damage induced by treatments like radiation therapy or certain chemotherapies, thereby sensitizing them to these treatments [3] [4].

Comparison with Other DNA-PK Inhibitors

The search results mention several other DNA-PK inhibitors but do not provide comparative data for SU11752. The table below summarizes the limited information available on SU11752 alongside other inhibitors for context.

| Inhibitor Name | Primary Target | Mentioned Research Context |

|---|---|---|

| SU11752 | DNA-PK [1] | Cited as an inhibitor; no further details on potency or use [1]. |

| NU7441 | DNA-PK [1] | Preclinical studies show it sensitizes cells to ionizing radiation and DNA-damaging drugs [1]. |

| KU-60648 | DNA-PKcs (DNA-PK catalytic subunit) [2] | Used in preclinical studies to explore radio/chemo-sensitization [2]. |

General Research Context and Suggested Search Strategies

While specific protocols for SU11752 are unavailable in the current search, DNA-PK inhibitor research generally follows established pathways. The diagram below outlines the typical NHEJ pathway and the theoretical point of inhibition for compounds like SU11752.

To find the detailed technical information you require, I suggest the following approaches:

- Use Specialized Scientific Databases: Direct searches on PubMed or Google Scholar for the term "SU11752" may yield original research articles. The brief mention in the search results comes from a 2009 paper [1], which could serve as a starting point to find more recent studies that cite it.

- Consult Chemical Compound Databases: Websites like PubChem or ChemSpider provide chemical structures, properties, and may list biological assay data or link to scientific publications for SU11752.

- Refine Your Search Query: Using more specific terms, such as "SU11752 DNA-PK inhibitor" or "SU11752 mechanism of action", might help narrow down the results to more relevant technical documents.

References

- 1. Clinical importance of DNA repair inhibitors in cancer therapy [link.springer.com]

- 2. Role of DNA-dependent protein kinase catalytic subunit in ... [tcr.amegroups.org]

- 3. DNA damage response signaling pathways and targets for ... [pmc.ncbi.nlm.nih.gov]

- 4. Altering DNA Repair to Improve Radiation Therapy [frontiersin.org]

SU11752 initial discovery and characterization

Documented DNA Repair Inhibitors for Reference

The following table lists several well-characterized inhibitors targeting key players in the DNA damage response pathway, which might be relevant to your research interests. The information is consolidated from the search results [1] [2].

| Inhibitor Name | Primary Target(s) | Key Characteristics & Notes |

|---|---|---|

| KU-55933 [1] | ATM | Potent, selective, ATP-competitive; widely used in research but limited in clinical use due to lipophilicity. [1] |

| KU-60019 [1] | ATM | Improved pharmacodynamic properties compared to KU-55933. [1] |

| NU7026 [2] | DNA-PK | Selective inhibitor; sensitizes cells to radiation in a DNA-PK-dependent manner. [2] |

| NU7441 [2] | DNA-PK | Highly potent and selective; effective radiosensitizer at low concentrations (0.5 µM). [2] |

| Wortmannin [1] [2] | DNA-PK, ATM, ATR, PI3K | Broad-spectrum PIKK inhibitor; non-specific and high in vivo toxicity. [1] |

| LY294002 [1] [2] | DNA-PK, ATM, ATR, PI3K | Early synthetic PI3K family inhibitor; used as a leading compound for developing more specific drugs. [1] |

| NVP-BEZ235 [2] | DNA-PK, PI3K, mTOR | Dual PI3K/mTOR inhibitor; also inhibits DNA-PK, ATM, and ATR; potent radiosensitizer. [2] |

| Torin2 [1] | mTOR, ATR, ATM, DNA-PK | Developed to overcome limitations of Torin1; exhibits anti-proliferative activity across cancer cell lines. [1] |

DNA Damage Response Pathway Overview

Since your query likely relates to cancer research and drug development, here is a general overview of the DNA Damage Response (DDR) pathway, which is a common target for compounds like those mentioned above. This diagram outlines the key sensors, transducers, and effectors involved in responding to DNA double-strand breaks.

Diagram of the core DNA damage response (DDR) pathway, showing how sensor proteins detect breaks and activate kinase transducers to initiate repair or cell fate decisions.

References

SU11752 DNA double-strand break repair assay protocol

SU11752: Mechanism and Quantitative Data

SU11752 is characterized as an ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK), a key component of the non-homologous end-joining (NHEJ) pathway for DNA double-strand break repair [1]. Its primary effect is the sensitization of cells to ionizing radiation.

The table below summarizes the key quantitative data available for SU11752:

| Parameter | Value/Measurement | Experimental Context |

|---|---|---|

| DNA-PK Inhibition Potency | Equivalent to wortmannin [1] | In vitro kinase assay |

| Selectivity (vs. PI3K p110γ) | 500-fold more selective for DNA-PK [1] | In vitro kinase assay |

| Radiation Sensitization | 5-fold increase in sensitivity [1] | Cells treated with SU11752 and ionizing radiation |

| Effect on Cell Cycle | Normal progression at DNA repair-inhibitory concentrations [1] | Cell cycle analysis |

| ATM Kinase Inhibition | Not inhibited at DNA repair-inhibitory concentrations [1] | In vitro kinase assay |

Detailed Protocol: CometChip Assay for DSB Repair

While a protocol specifically using SU11752 is not detailed in the search results, the Neutral CometChip Assay is a high-throughput method well-suited for directly measuring DSB levels and repair capacity, making it ideal for evaluating the effects of DNA repair inhibitors like SU11752 [2]. The following workflow outlines the key stages of this assay.

Stage 1: Chip Preparation and Cell Seeding

- CometChip Fabrication: The platform consists of an agarose gel with a patterned array of microwells, formatted to fit a standard 96-well plate [2].

- Cell Seeding: A cell suspension is pipetted onto the CometChip. Cells are allowed to settle by gravity into the microwells, creating a microarray where each microwell contains one or a few cells. The chip is then incubated briefly under standard culture conditions [2].

Stage 2: Treatment and Damage Induction

- Inhibitor Pre-treatment: Incubate the CometChip with a culture medium containing SU11752. The concentration and duration should be optimized (e.g., based on [1], a range around the IC50 for DNA-PK inhibition could be a starting point).

- DSB Induction: Expose the chip to a DNA-damaging agent. For studying radio-sensitization, this would be ionizing radiation (e.g., 0-100 Gy, based on the dose-response shown in the search results). Alternatively, a chemical agent like bleomycin can be used [2].

- Repair Incubation: For repair kinetics studies, replace the damage-inducing medium with a fresh, pre-warmed medium (with or without SU11752) and incubate for varying time periods (e.g., 0, 30, 120 minutes) to allow for DNA repair [2].

Stage 3: Lysis, Electrophoresis, and Analysis

- Lysis: Immerse the CometChip in a chilled, neutral lysis buffer (e.g., containing Triton X-100, NaCl, and EDTA) for a period (e.g., 1-2 hours at 4°C) to remove cellular membranes and proteins, leaving behind the naked DNA, or "nucleoids" [2].

- Neutral Electrophoresis: Submerge the chip in a neutral electrophoresis buffer (e.g., TBE). Apply a weak electric field (e.g., 1 V/cm for a defined time). Under neutral conditions (pH ~9), only DNA with double-strand breaks will migrate, forming a "comet tail" [2].

- Staining and Imaging: Stain the DNA with a fluorescent dye like SYBR Green or DAPI. Image the comets using a fluorescent microscope. The arrayed format allows for automated capture of multiple comets per image [2].

- Quantitative Analysis: Use automated software to analyze parameters like comet tail length or percent tail DNA. Increased tail moment or intensity directly indicates a higher level of DSBs. Repair capacity is calculated as the reduction in these parameters over the repair incubation time [2].

Application Notes for Researchers

- Key Advantage of CometChip: This method overcomes the low throughput, high noise, and sample-to-sample variation of the traditional neutral comet assay. It allows 96 different conditions to be processed and analyzed in parallel on a single chip with high reproducibility [2].

- Experimental Design: To test SU11752, include control groups (e.g., untreated, radiation-only, SU11752-only, and radiation + SU11752) and replicate macrowells for statistical power. The high-throughput nature of the CometChip facilitates such multi-condition testing [2].

- Data Interpretation: A successful SU11752 treatment will result in longer comet tails and a higher percentage of tail DNA in the radiation + SU11752 group compared to the radiation-only group at the same post-irradiation time point, indicating impaired repair. The 5-fold sensitization factor reported would manifest as a significant leftward shift in the radiation dose-survival curve [1].

Context and Significance

The goal of inhibiting DNA repair pathways like NHEJ is to prevent cancer cells from recovering from radiotherapy-induced damage [3]. SU11752 represents a promising starting point because it shows high selectivity for DNA-PK over related kinases like PI3K, which may reduce off-target cytotoxicity [1]. Research into combining targeted radionuclide therapy (TRT) with DNA repair inhibitors, such as those targeting PARP, is an active and closely related field of investigation [4].

References

- 1. inhibits the SU -dependent protein kinase and 11752 ... DNA DNA [pubmed.ncbi.nlm.nih.gov]

- 2. Single-cell microarray enables high-throughput evaluation of ... [pmc.ncbi.nlm.nih.gov]

- 3. DNA damage response signaling pathways and targets for ... [nature.com]

- 4. Combination Strategies to Improve Targeted Radionuclide ... [jnm.snmjournals.org]

cell culture treatment with SU11752 concentration

Known Biochemical and Functional Data on SU11752

The table below summarizes the key characteristics of SU11752 identified from the literature.

| Parameter | Description |

|---|---|

| Reported Molecular Target | DNA-dependent protein kinase (DNA-PK) [1]. |

| Mechanism of Action | Competes with ATP for binding to DNA-PK [1]. |

| Reported Specificity | More selective for DNA-PK than phosphatidylinositol 3-kinase (PI3K p110γ); 500-fold higher concentration required for PI3K inhibition [1]. ATM kinase activity reported to be unaffected at DNA repair-inhibiting concentrations [1]. |

| Functional Outcome | Inhibition of DNA double-strand break (DSB) repair; sensitization of cells to ionizing radiation (approximately 5-fold increase) [1]. |

| Cell Cycle Effects | Reported normal cell cycle progression at concentrations that inhibit DNA repair [1]. |

Proposed Experimental Workflow for SU11752 Treatment

Based on standard practices for characterizing kinase inhibitors in cell culture, you can use the following workflow to establish your protocol. The concentrations and timing will need to be determined empirically.

Key Experimental Design Considerations

When planning your experiments with SU11752, consider the following critical parameters that are not detailed in the available literature:

- Cell Line Selection: The choice of cell line is crucial. The original study likely used specific, potentially radioresistant, cancer models. You should select cell lines relevant to your research question (e.g., known to be dependent on NHEJ for DNA repair) [1] [2].

- Determining Treatment Concentration and Duration: Since a definitive effective concentration is not provided, you must establish a dose-response curve.

- Pre-treatment: A common approach is to pre-incubate cells with the DNA-PK inhibitor for 1-2 hours before applying a DNA-damaging agent like ionizing radiation (IR) [2].

- Co-treatment: The inhibitor can also be maintained in the culture medium during and after IR exposure.

- You will need to test a concentration range (e.g., 1 µM, 10 µM, 50 µM) based on the potency mentioned in [1] to find the optimal dose for your specific cell line and assay.

- Combination with DNA-Damaging Agents: SU11752 is primarily investigated as a radiosensitizer. Its effect should be tested in combination with IR or other DSB-inducing agents (e.g., chemotherapeutics like etoposide) [1] [3]. A vehicle control (e.g., DMSO) is essential for all experiments.

- Validation Assays: To confirm the efficacy of SU11752 in your system, include assays that measure:

- DNA Repair Efficiency: Monitor the resolution of γH2AX foci, a marker for DSBs, over time after radiation [2] [4].

- Clonogenic Survival: This is the gold standard assay for measuring radiosensitivity and the effect of radiosensitizers like SU11752 [1].

- Target Engagement: Assess the reduction in DNA-PKcs autophosphorylation (e.g., at Ser2056) or other downstream targets like γH2AX [5] [4].

Critical Notes for Researchers

- Solvent and Storage: The chemical solvent for SU11752 (likely DMSO) and its storage conditions (e.g., temperature, light sensitivity) are not specified in the search results and must be confirmed from a commercial supplier's datasheet or chemical database.

- Lack of Pharmacokinetic Data: Available information indicates that known DNA-PK inhibitors, including SU11752, often have poor pharmacokinetic properties, such as short serum half-lives, which may limit their use in in vivo studies [2].

- Specificity Cross-Check: While initial reports suggest selectivity over ATM and PI3K, it is good practice to evaluate off-target effects in your experimental system, especially given the high degree of similarity within the PIKK kinase family [6] [7].

References

- 1. SU11752 inhibits the DNA-dependent protein kinase and ... [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Small Molecules, Inhibitors of DNA-PK, ... [frontiersin.org]

- 3. DNA damage response signaling pathways and targets for ... [nature.com]

- 4. Role of PRKDC in cancer initiation, progression, and treatment [cancerci.biomedcentral.com]

- 5. Role of DNA-dependent protein kinase catalytic subunit in ... [tcr.amegroups.org]

- 6. DNA Damage Signalling and Repair Inhibitors - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 7. DNA Damage Signalling and Repair Inhibitors: The Long ... [mdpi.com]

SU11752 Experimental Application in Cancer Research: Comprehensive Application Notes and Protocols

Introduction to SU11752 and DNA-PK Inhibition

SU11752 represents a significant advancement in the development of specific DNA-dependent protein kinase (DNA-PK) inhibitors for cancer research and therapy. This three-substituted indolin-2-one compound emerged from early efforts to develop more selective inhibitors of DNA-PK, a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair [1]. DNA-PK consists of a catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer that binds DNA ends. Upon recruitment to DSBs, DNA-PKcs undergoes autophosphorylation at multiple sites including the Thr2609 and Ser2056 clusters, which is critical for its repair function and radioresistance [2]. SU11752 was identified as a promising candidate through systematic screening of compound libraries, showing equal potency to wortmannin in inhibiting DNA-PK but with significantly improved selectivity, requiring 500-fold higher concentrations to inhibit phosphatidylinositol-3-kinase p110γ [1].

The therapeutic rationale for DNA-PK inhibition in cancer treatment stems from the central role this enzyme plays in cellular resistance to genotoxic insults. Many cancer cells, particularly those with elevated DNA-PKcs expression or activity, demonstrate increased resistance to ionizing radiation and DNA-damaging chemotherapeutic agents [3] [2]. DNA-PKcs overexpression has been documented in various malignancies including colorectal cancer, nasopharyngeal carcinoma, non-small cell lung cancer, and glioma, where it often correlates with advanced disease stage and poor survival outcomes [2]. By specifically inhibiting DNA-PK, SU11752 disrupts the predominant DSB repair pathway in mammalian cells, potentially sensitizing tumors to conventional DNA-damaging treatments while exhibiting limited cytotoxicity as a single agent [1].

Mechanism of Action and Key Characteristics

Molecular Mechanism of SU11752

SU11752 exerts its effects through competitive inhibition with ATP for binding to the kinase domain of DNA-PKcs [1]. This mechanism was confirmed through inhibition kinetics studies and direct ATP binding assays, which demonstrated that SU11752 directly competes with ATP for the catalytic site [1]. Unlike earlier DNA-PK inhibitors like wortmannin, which inhibited phosphatidylinositol-3-kinases at 100-fold lower concentrations than required for DNA-PK inhibition, SU11752 exhibits superior selectivity, making it a more specific tool for studying DNA-PK function and a better candidate for therapeutic development [1].

At the cellular level, SU11752-mediated DNA-PK inhibition results in impaired DSB repair, as evidenced by persistent γH2AX foci (a marker for DSBs) and increased sensitivity to ionizing radiation [1] [3]. Importantly, at concentrations sufficient to inhibit DNA repair and confer radiosensitization, SU11752 does not disrupt normal cell cycle progression or inhibit the related kinase ATM, highlighting its specificity and suggesting a favorable therapeutic window [1]. This specificity is particularly valuable for research applications aimed at dissecting the individual contributions of different DNA damage response pathways without confounding off-target effects.

Table 1: Key Characteristics of SU11752

| Property | Description | Experimental Evidence |

|---|---|---|

| Chemical Class | Three-substituted indolin-2-one | Library screening [1] |

| Primary Target | DNA-dependent protein kinase (DNA-PK) | Kinase activity assays [1] |

| Inhibition Mechanism | Competitive with ATP | Kinetic studies and direct ATP binding assays [1] |

| Selectivity | 500-fold more selective for DNA-PK over PI3K p110γ | Comparative kinase inhibition profiling [1] |

| Cellular Effects | Inhibition of DSB repair, radiosensitization | Clonogenic survival assays, γH2AX staining [1] |

| Specificity | No inhibition of ATM kinase activity at effective concentrations | ATM kinase assays [1] |

Functional Consequences in Cellular Systems

The functional impact of SU11752 on DNA repair pathways is both significant and measurable. Experimental data demonstrate that SU11752 treatment results in approximately five-fold sensitization to ionizing radiation, profoundly enhancing the cytotoxicity of radiation across multiple cell systems [1]. This radiosensitizing effect is directly attributable to the impaired repair of radiation-induced DNA double-strand breaks, as evidenced by sustained DNA damage signaling and increased chromosomal aberrations in treated cells.

A critical advantage of SU11752 over earlier DNA-PK inhibitors is its preservation of normal cell cycle progression at concentrations that effectively inhibit DNA repair. This separation of DNA repair inhibition from cell cycle disruption enables researchers to specifically interrogate the NHEJ pathway without the confounding effects of cell cycle arrest or progression defects. The compound's ability to inhibit DNA-PK without affecting the related kinase ATM further enhances its utility for pathway-specific investigations in the complex network of DNA damage response signaling [1].

Experimental Applications and Data

Radiosensitization Studies

The most extensively documented application of SU11752 in cancer research is in the field of radiosensitization. In foundational studies, SU11752 produced a consistent five-fold increase in cellular sensitivity to ionizing radiation, as measured by clonogenic survival assays [1]. This dramatic enhancement of radiation efficacy underscores the critical role of DNA-PK-mediated NHEJ in cellular recovery from radiation-induced DNA damage. The radiosensitizing effect was observed at SU11752 concentrations that did not cause significant cytotoxicity as a single agent, suggesting a truly synergistic interaction rather than simply additive toxicity.

The magnitude of radiosensitization achieved with SU11752 highlights the potential therapeutic benefit of DNA-PK inhibition in combination with radiotherapy. Radiation resistance remains a significant clinical challenge in many solid tumors, including glioblastoma, non-small cell lung cancer, and esophageal carcinomas, all of which have been associated with elevated DNA-PKcs expression or activity [2]. By compromising the primary DSB repair pathway in human cells, SU11752 effectively lowers the threshold for radiation-induced cell death, potentially allowing for improved tumor control with lower radiation doses or overcoming intrinsic resistance mechanisms in refractory malignancies.

Table 2: Experimental Applications of SU11752 in Cancer Research

| Application Area | Key Findings | Research Significance |

|---|---|---|

| Radiosensitization | 5-fold increase in radiation sensitivity | Demonstrates potential for combination with radiotherapy [1] |

| DSB Repair Inhibition | Impaired double-strand break repair | Confirms essential role of DNA-PK in NHEJ [1] |

| Specific Pathway Targeting | Inhibits DNA-PK without affecting ATM or cell cycle progression | Provides specific tool for DNA repair studies [1] |

| Tumor Selectivity | Enhanced killing in DNA-PKcs-overexpressing cells | Suggests potential therapeutic window [2] |

| Chemopotentiation | Potential synergy with DNA-damaging agents | Expands applications beyond radiotherapy [4] |

DNA Repair Pathway Analysis

Beyond its radiosensitizing properties, SU11752 serves as a valuable research tool for elucidating the mechanics of the NHEJ pathway and its interactions with other DNA repair processes. By specifically inhibiting DNA-PKcs without affecting the related kinases ATM or ATR, SU11752 enables researchers to dissect the individual contributions of these coordinated pathways to overall genomic maintenance [1]. This specific inhibition profile has helped establish the sequence of events in DSB repair, demonstrating that DNA-PK activation represents one of the earliest steps in the NHEJ process, preceding the recruitment of downstream factors like XRCC4, XLF, and DNA ligase IV [3].

Studies employing SU11752 have also shed light on the functional relationships between different DSB repair pathways. When NHEJ is compromised through DNA-PK inhibition, cells increasingly rely on alternative repair mechanisms such as homologous recombination (HR) or microhomology-mediated end joining (MMEJ). This compensatory activation can be studied using SU11752 to create a controlled NHEJ deficiency, revealing how pathway choice is regulated and how cancer cells with specific DNA repair deficiencies might be targeted through synthetic lethal approaches [4]. The ability to specifically inhibit DNA-PK without globally disrupting all DNA damage signaling makes SU11752 particularly valuable for these mechanistic studies.

Detailed Experimental Protocols

DNA-PK Inhibition and Radiosensitization Assay

This protocol details the assessment of SU11752-mediated DNA-PK inhibition and radiosensitization using clonogenic survival as the primary endpoint.

Materials:

- SU11752 stock solution (typically 10 mM in DMSO)

- Appropriate cell culture media and supplements

- Irradiation source (e.g., X-ray or γ-irradiator)

- Crystal violet staining solution (0.5% w/v in methanol)

- 6-well or 60-mm tissue culture plates

Procedure:

- Cell Preparation: Plate cells in appropriate growth media and allow to adhere overnight. Use exponentially growing cells at 70-80% confluence.

- Drug Treatment: Prepare fresh working concentrations of SU11752 in complete media. Typical concentrations range from 1-20 μM based on preliminary dose-response experiments. Include vehicle control (DMSO at equivalent dilution).

- Irradiation: Following 1-2 hour pre-incubation with SU11752, expose cells to ionizing radiation at doses ranging from 0-8 Gy. Include non-irradiated controls for both drug-treated and vehicle-treated cells.

- Clonogenic Assay:

- Immediately after irradiation, trypsinize cells and count.

- Seed appropriate cell densities based on expected survival (lower densities for higher radiation doses).

- Incubate for 10-14 days to allow colony formation.

- Fix colonies with methanol and stain with crystal violet.

- Count colonies containing >50 cells.

- Data Analysis:

- Calculate plating efficiency (PE) = (number of colonies formed / number of cells seeded) for non-irradiated controls.

- Calculate surviving fraction (SF) = (number of colonies formed) / (number of cells seeded × PE).

- Plot SF against radiation dose and fit using the linear-quadratic model.

Technical Notes:

- Maintain consistent incubation times between drug addition and irradiation across experiments.

- Include dose-modification factor (DMF) calculations where DMF = (radiation dose without drug)/(radiation dose with drug) at isoeffective levels (e.g., SF=0.1).

- Confirm DNA-PK inhibition in parallel samples through Western blot analysis of DNA-PKcs autophosphorylation at Ser2056 [2].

DNA Double-Strand Break Repair Assay

This protocol assesses the kinetics of DSB repair following SU11752 treatment using γH2AX immunofluorescence as a sensitive marker for DSBs.

Materials:

- Antibodies: anti-γH2AX (primary), fluorescently-labeled secondary antibody

- Immunofluorescence supplies: permeabilization buffer, blocking buffer, mounting medium with DAPI

- Fluorescence microscopy system with image capture capabilities

Procedure:

- Cell Culture and Treatment:

- Seed cells on sterile glass coverslips in appropriate culture dishes.

- Treat with SU11752 (1-20 μM) or vehicle for 1-2 hours before irradiation.

- Expose to 2 Gy radiation (or appropriate dose for linear γH2AX response).

- Fixation and Staining:

- At designated time points post-irradiation (0, 0.5, 2, 6, 24 hours), rinse cells with PBS and fix with 4% paraformaldehyde.

- Permeabilize with 0.5% Triton X-100 in PBS.

- Block with 5% BSA in PBS for 1 hour.

- Incubate with primary anti-γH2AX antibody (1:1000 dilution) overnight at 4°C.

- Incubate with fluorescent secondary antibody (1:2000) for 1 hour at room temperature.

- Mount coverslips with medium containing DAPI for nuclear counterstaining.

- Image Acquisition and Analysis:

- Capture images of at least 50 randomly selected nuclei per time point using consistent exposure settings.

- Count discrete γH2AX foci for each nucleus using automated or manual methods.

- Calculate mean foci counts per nucleus for each time point and condition.

- Plot foci numbers against time to generate DSB repair kinetics curves.

Technical Notes:

- Include non-irradiated controls to account for background foci levels.

- Compare initial foci counts (immediately post-irradiation) to ensure consistent damage induction across conditions.

- Normalize foci counts to the 0-hour time point for repair kinetics comparison [1] [4].

Cell Cycle Analysis Protocol

This protocol evaluates the specificity of SU11752 for DNA-PK inhibition by assessing potential effects on cell cycle progression.

Materials:

- Propidium iodide staining solution (50 μg/mL in PBS with RNase A)

- Ethanol (70% for fixation)

- Flow cytometer with appropriate excitation/emission filters

Procedure:

- Cell Treatment:

- Culture cells in appropriate media and treat with SU11752 at concentrations effective for DNA-PK inhibition (typically 1-20 μM).

- Include positive control for cell cycle arrest (e.g., 2 mM hydroxyurea for S-phase arrest).

- Harvest cells at 0, 6, 12, 24, and 48 hours post-treatment.

- Cell Staining:

- Trypsinize cells, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours.

- Wash fixed cells with PBS and resuspend in propidium iodide staining solution.

- Incubate for 30 minutes at room temperature in the dark.

- Flow Cytometry:

- Analyze samples using flow cytometry with excitation at 488 nm and detection at 617 nm.

- Collect data for at least 10,000 events per sample.

- Exclude doublets and debris through appropriate gating strategies.

- Data Analysis:

- Use appropriate software to deconvolute cell cycle distributions.

- Compare percentages of cells in G1, S, and G2/M phases across treatment conditions and time points.

Technical Notes:

- SU11752 should not significantly alter cell cycle distribution at concentrations that effectively inhibit DNA-PK and radiosensitize cells [1].

- Significant cell cycle changes at effective DNA-PK inhibition concentrations suggest potential off-target effects.

- Combine with Western blot analysis of cell cycle regulators (cyclins, CDKs) for comprehensive assessment.

Signaling Pathway and Experimental Workflow Visualizations

NHEJ Pathway and SU11752 Inhibition Mechanism

The following DOT language code generates a visualization of the non-homologous end joining pathway and the mechanism of SU11752 inhibition:

Experimental Workflow for SU11752 Applications

The following DOT language code generates a visualization of the integrated experimental workflow for SU11752 applications in cancer research:

Research Implications and Future Directions

The development and characterization of SU11752 as a specific DNA-PK inhibitor has created significant opportunities for both basic research and translational applications in cancer biology. From a mechanistic standpoint, SU11752 provides researchers with a valuable tool to dissect the contributions of NHEJ to overall genomic maintenance and its interactions with other DNA repair pathways. The demonstrated specificity of SU11752 for DNA-PK over related PIKK family members like ATM and ATR enables clean experimental designs that can attribute observed phenotypes directly to NHEJ inhibition rather than broader DNA damage response disruption [1]. This specificity is particularly important for elucidating the complex network of DNA repair pathway choices and compensatory mechanisms that cells employ when primary repair pathways are compromised.

From a therapeutic perspective, SU11752 represents a promising candidate for combination approaches with conventional DNA-damaging treatments. The consistent five-fold radiosensitization observed with SU11752 treatment suggests significant potential for improving the efficacy of radiotherapy across multiple cancer types [1]. This approach may be particularly beneficial for tumors with elevated DNA-PKcs expression or activity, which has been correlated with radiation resistance in clinical studies [2]. Additionally, the principle of synthetic lethality could be exploited by combining SU11752 with agents that target complementary DNA repair pathways, potentially creating cancer-specific vulnerabilities based on the molecular profiles of individual tumors. Future research directions should include more comprehensive in vivo efficacy studies, exploration of combination strategies with novel DNA-damaging agents, and investigation of potential biomarkers that predict response to DNA-PK inhibition.

Conclusion

SU11752 represents a structurally distinct and mechanistically specific DNA-PK inhibitor that has proven valuable for both basic research and translational applications in cancer biology. Its well-characterized mechanism of action as an ATP-competitive inhibitor, combined with its favorable selectivity profile, enables researchers to specifically interrogate NHEJ function without the confounding off-target effects that limited earlier generations of DNA-PK inhibitors. The comprehensive protocols outlined in this document provide detailed methodologies for assessing the functional consequences of DNA-PK inhibition across multiple experimental endpoints, from clonogenic survival and DNA repair kinetics to cell cycle progression and target engagement verification.

The robust radiosensitization observed with SU11752 treatment, coupled with its preservation of normal cell cycle progression at effective concentrations, suggests a promising therapeutic window for further development. As research in DNA damage response pathways continues to evolve, tools like SU11752 will remain essential for dissecting the complex network of DNA repair mechanisms and identifying novel approaches for cancer therapy. The integrated experimental workflow and visualization approaches presented here provide a framework for standardized assessment of DNA-PK inhibition that can facilitate comparison across studies and accelerate the translation of these findings into clinical applications.

References

- 1. SU11752 inhibits the DNA-dependent protein kinase and ... [pubmed.ncbi.nlm.nih.gov]

- 2. Role of DNA-dependent protein kinase catalytic subunit in ... [tcr.amegroups.org]

- 3. Role of PRKDC in cancer initiation, progression, and treatment [cancerci.biomedcentral.com]

- 4. Exploiting DNA repair pathways for tumor sensitization ... [oaepublish.com]

DNA-PK inhibition assay using SU11752

SU11752 Compound Profile

The table below summarizes the key biochemical characteristics of SU11752.

| Property | Description / Value |

|---|---|

| Molecular Target | DNA-dependent protein kinase (DNA-PK) [1] |

| Mechanism of Action | Competitive ATP-binding site inhibitor [2] [1] |

| IC₅₀ (DNA-PK) | 0.13 μM [1] |

| Selectivity | ~8.5-fold more selective for DNA-PK over PI3K p110γ (IC₅₀ = 1.1 μM) [1] |

| Key Cellular Effect | Inhibition of DNA double-strand break repair; radiosensitization [2] |

Experimental Protocols

Here, you will find detailed methodologies for assessing DNA-PK inhibition by SU11752, from the biochemical level to cellular functional analyses.

Protocol 1: In Vitro DNA-PK Kinase Assay

This protocol measures the direct inhibition of DNA-PK's enzymatic activity by SU11752 [3].

- 1. Principle: A purified DNA-PK enzyme system is used to phosphorylate a substrate. The amount of ADP generated during the reaction is quantified using a luminescent assay. Inhibitor potency is determined by the reduction in luminescence signal.

- 2. Reagents:

- DNA-PK Kinase Enzyme System (e.g., Promega V4106)

- ADP-Glo Kinase Assay Kit (e.g., Promega V6930)

- SU11752 (prepare a 10 mM stock solution in DMSO)

- ATP (provided in kit)

- DNA-PK Substrate Peptide (provided in kit)

- Appropriate assay buffer

- 3. Procedure:

- Dilution: Prepare serial dilutions of SU11752 in a suitable buffer. Include a DMSO-only control for 100% activity.

- Reaction Setup: In a white, low-volume assay plate, combine:

- Purified DNA-PK enzyme

- DNA-PK substrate peptide

- ATP (at a concentration near the Km, e.g., 10 μM [3])

- SU11752 inhibitor or DMSO control

- Incubation: Incubate the reaction at 30°C for a specified period (e.g., 60 minutes) to allow phosphorylation.

- Detection: Terminate the reaction and add an equal volume of ADP-Glo Reagent to deplete remaining ATP.

- Signal Development: After incubation, add Kinase Detection Reagent to convert ADP to ATP. The newly synthesized ATP is measured using a luciferase/luciferin reaction.

- Data Analysis: Measure luminescence. Plot the signal against the logarithm of inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.

- 4. Data Interpretation: A lower IC₅₀ value indicates greater potency. SU11752 is expected to show an IC₅₀ of approximately 0.13 μM [1].

Protocol 2: Cellular Radiosensitization & DNA Repair Assay

This protocol evaluates the functional consequence of DNA-PK inhibition in cells, specifically the impairment of DNA double-strand break repair, leading to increased sensitivity to ionizing radiation (IR) [2].

- 1. Principle: Cells pre-treated with SU11752 are exposed to ionizing radiation. The inhibition of DNA-PK prevents efficient repair of the induced DNA breaks, leading to increased cell death or prolonged persistence of DNA damage markers compared to radiation alone.

- 2. Reagents & Cell Lines:

- Appropriate cancer cell line (e.g., MCF-7, HeLa, U2OS)

- SU11752 (prepare a 10 mM stock in DMSO)

- Cell culture medium and supplements

- Phosphate Buffered Saline (PBS)

- Antibodies for damage markers (e.g., anti-γH2AX, anti-pDNA-PKcs S2056)

- Cell viability assay kit (e.g., MTT, CellTiter-Glo)

- 3. Procedure:

- Cell Plating: Plate cells at an appropriate density and allow them to adhere overnight.

- Inhibitor Pre-treatment: Pre-treat cells with SU11752 (a suggested starting concentration is 10-20 μM [2]) for 1-2 hours before irradiation. Include a vehicle (DMSO) control.

- Irradiation: Expose cells to a defined dose of ionizing radiation (e.g., 2-8 Gy). Include a non-irradiated (sham) control.

- Post-irradiation Incubation: Replace the medium with fresh medium (with or without the inhibitor) and return cells to the incubator for the desired recovery period (e.g., 6-24 hours for damage marker analysis; 1-5 days for clonogenic survival).

- Endpoint Analysis:

- Clonogenic Survival: After a recovery period, re-seed cells at low density for colony formation. Stain and count colonies after 7-14 days to assess long-term survival and reproductive death [2].

- DNA Damage Foci Immunostaining: At the end of the recovery period, fix cells and immunostain for DNA damage markers like γH2AX. Quantify the number of foci per nucleus using fluorescence microscopy. SU11752 treatment should result in a higher number of residual foci at later time points compared to the irradiated control, indicating failed repair [2].

- 4. Data Interpretation: A significant reduction in clonogenic survival or a persistent increase in γH2AX foci in the "IR + SU11752" group compared to "IR + Vehicle" group confirms the compound's efficacy as a radiosensitizer.

Experimental Workflow and Key Relationships

The following diagram illustrates the logical workflow and mechanism of action for using SU11752 in a DNA-PK inhibition assay, integrating both biochemical and cellular protocols.

Key Considerations for Researchers

When implementing these protocols, please keep the following points in mind:

- Solubility and Storage: SU11752 is typically dissolved in DMSO. Stock solutions should be stored at -20°C or -80°C. Ensure the final DMSO concentration in cell culture assays is low enough (e.g., <0.1-0.5%) to avoid solvent toxicity.

- Cytotoxicity vs. Repair Inhibition: At the concentrations used for radiosensitization (e.g., 20 μM), SU11752 was reported to not affect normal cell cycle progression, which is crucial for attributing observed effects specifically to DNA repair inhibition rather than general toxicity [2].

- Selectivity: While SU11752 is more selective for DNA-PK than earlier inhibitors like wortmannin, it can still inhibit other PIKK family kinases (e.g., PI3K p110γ) at higher concentrations. Researchers should interpret results with this in mind and use appropriate controls [2] [1]. Newer, more selective inhibitors like M3814 (nedisertib) or AZD7648 are now available and may be considered for follow-up studies [4] [3].

I hope these application notes provide a robust foundation for your research on DNA-PK inhibition. Should you require more specific details on a particular technique, please feel free to ask.

References

SU11752 stock preparation and storage conditions

Chemical Properties & Handling

Table 1: SU11752 Basic Information and Storage

| Property | Detail |

|---|---|

| CAS Number | 688036-19-3 [1] [2] |

| Molecular Formula | C₂₆H₂₇N₃O₅S [1] [2] |

| Molecular Weight | 493.57 g/mol [1] [2] |

| Storage (Powder) | -20°C for 3 years [1] |

| Storage (Solution) | -80°C for 1 year [1] |

| Solubility | Information not available in search results |

SU11752 is classified as Acute Toxicity (Category 4) and is very toxic to aquatic life [2]. Key safety precautions include:

- Personal Protection: Wear safety goggles, protective gloves, and impervious clothing. Use in a well-ventilated area [2].

- Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product [2].

- Environmental: Avoid release into the environment. Collect spillage and dispose of contents to an approved waste disposal plant [2].

Biological Activity and Experimental Evidence

SU11752 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) [1] [3].

Table 2: SU11752 Bioactivity Profile

| Assay / Parameter | Result / Observation |

|---|---|

| DNA-PK Inhibition (IC₅₀) | 0.13 μM [1] |

| p110γ Inhibition (IC₅₀) | 1.1 μM (showing selectivity over PI3K) [1] |

| Mechanism of Action | Competes with ATP for binding to DNA-PK [3] |

| Cellular Effect | Inhibits DNA double-strand break (DSB) repair [1] [3] |

| Ionizing Radiation Sensitization | Five-fold increase in cell sensitivity [1] [3] |

| Selectivity | Normal cell cycle progression and no inhibition of ATM kinase at DNA-repair inhibitory concentrations [1] [3] |

The following diagram illustrates how SU11752 specifically targets the DNA-PK-dependent repair pathway within the broader DNA Damage Response (DDR) network [4] [3].

Diagram 1: SU11752 mechanism for radiation sensitization.

Application Notes & Missing Information

A significant gap exists in the publicly available literature regarding detailed, peer-reviewed protocols for SU11752 stock solution preparation. The information below combines general lab practices with the specific data points found.

- Solvent Guidance: While not explicitly stated for SU11752, DMSO is the standard solvent for small molecule inhibitors. You will need to determine the optimal stock concentration empirically.

- In Vivo Formulation Calculator: The supplier's website features a calculator for preparing in vivo formulations. An example based on their template for a 2 mg/mL working solution uses a mixture of 50 μL DMSO, 300 μL PEG 300, 50 μL Tween 80, and 600 μL saline [1]. Important: This is a generic example and not a validated protocol for SU11752.

- Positive Control: In experiments, SU11752 has been used at concentrations that effectively inhibit DNA-PK (low micromolar range) without affecting the related ATM kinase, demonstrating its selectivity [3].

Suggested Workflow for Protocol Development

Due to the lack of explicit protocols, here is a recommended workflow to establish your own:

- Stock Solution Preparation: Dissulate SU11752 powder in anhydrous DMSO to prepare a concentrated stock (e.g., 10-50 mM). Aliquot and store at -80°C.

- Dose-Response Curves: Treat cells with a range of SU11752 concentrations (e.g., 0.1 μM to 10 μM) for 1-2 hours prior to irradiation.

- Functional Validation: Use a clonogenic survival assay to confirm radiosensitization. Analyze DNA repair inhibition by monitoring the persistence of γH2AX foci [5] via immunofluorescence at various time points post-irradiation.

References

- 1. SU-11752 [targetmol.com]

- 2. This compound|688036-19-3|MSDS [dcchemicals.com]

- 3. SU11752 inhibits the DNA-dependent protein kinase and ... [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Damage Signalling and Repair Inhibitors: The Long ... [mdpi.com]

- 5. Zerumbone increases oxidative stress in a thiol-dependent ... [pmc.ncbi.nlm.nih.gov]

SU11752 Profile and Key Experimental Data

The quantitative data available for SU11752 is summarized in the table below.

| Parameter | Value / Description | Context / Significance |

|---|---|---|

| Molecular Target | DNA-dependent protein kinase (DNA-PK) | Competes with ATP for binding [1]. |

| Key Mechanism | Inhibition of non-homologous end joining (NHEJ) DNA repair pathway | Leads to impaired repair of DNA double-strand breaks [1]. |

| Potency (IC₅₀) | Comparable to wortmannin for DNA-PK inhibition [1] | Specific numerical IC₅₀ value not provided in the search results. |

| Selectivity | ~500-fold more selective for DNA-PK over PI3K p110γ [1] | More selective than earlier inhibitors like wortmannin. |

| Functional Outcome | 5-fold sensitization to ionizing radiation [1] | Measured in cells; indicates its effectiveness as a radiosensitizer. |

Reconstructed Experimental Workflow and Considerations

While a complete step-by-step protocol is unavailable, the core methodology from the research can be reconstructed. The following chart outlines the general workflow for an in vitro radiosensitization experiment using SU11752.

Based on the general workflow, here are the key considerations and interpretations for each step, derived from the available literature.

- Cell Culture: The original study was conducted in human glioma cell lines (MO59K and MO59J) [1]. Ensure your chosen cell model has functional NHEJ and DNA-PKcs expression.

- Drug Preparation:

- Solubility: SU11752 is a three-substituted indolin-2-one. These compounds are typically dissolved in DMSO to create a stock solution (e.g., 10-100 mM) [1].

- Working Concentration: The exact concentration used for pre-treatment in the cited study is not specified. The key is to use a concentration that inhibits DNA-PK without causing significant cytotoxicity on its own, which should be determined empirically for your system.

- Treatment Protocol:

- Pre-treatment Incubation: A common and critical step for kinase inhibitors. Cells should be incubated with SU11752 for 1-2 hours prior to irradiation to ensure the inhibitor is active and present at the time of DNA damage induction [1].

- Irradiation: The referenced study demonstrated radiosensitization across a range of radiation doses [1]. Standard clonogenic survival assays often use doses between 2 Gray (Gy) and 8 Gy.

- Post-irradiation: After irradiation, cells are typically incubated further with the drug for a defined period (e.g., 24 hours) to prevent repair, or the drug-containing medium is replaced with fresh medium to assess long-term survival, depending on the assay endpoint.

- Endpoint Assays:

- Clonogenic Survival Assay: The gold-standard method for measuring radiosensitivity. It assesses the ability of a single cell to proliferate indefinitely and form a colony after treatment [1].

- DNA Repair Analysis: The study confirmed inhibition of DNA double-strand break repair by assessing the resolution of γH2AX foci (a marker for DSBs) over time after radiation [1].

- Cell Cycle Analysis: The study noted that at effective concentrations, SU11752 did not disrupt normal cell cycle progression, which is an important control to confirm that sensitization is due to DNA repair inhibition and not cell cycle checkpoint abrogation [1].

Important Limitations and Alternative Targets

- Protocol Gaps: Critical details are missing, including the specific concentration of SU11752 used, the exact duration of post-treatment incubation, and the full composition of cell culture media and supplements.

- Compound Availability: SU11752 is a research tool compound from a 2004 study [1] and may not be commercially available today.

- Modern Alternatives: The field has advanced, and many more specific and potent DNA-PKcs inhibitors have since been developed and characterized (e.g., NU7441, VX-984, M3814) [2] [3] [4]. These later-generation compounds are more likely to have detailed, publicly available protocols and may be available from chemical suppliers.

References

- 1. SU11752 inhibits the DNA-dependent protein kinase and ... [pubmed.ncbi.nlm.nih.gov]

- 2. DNA damage response signaling pathways and targets for ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the DNA Damage Response and DNA Repair ... [pmc.ncbi.nlm.nih.gov]

- 4. Altering DNA Repair to Improve Radiation Therapy [frontiersin.org]

SU11752 laboratory application procedures

SU11752 Application Notes & Protocols

1. Compound Characterization & Mechanism of Action

SU11752 was identified as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) [1].

- Primary Target: DNA-dependent protein kinase (DNA-PK).

- Mechanism: Competes with ATP for binding to the kinase domain of DNA-PKcs [1].

- Selectivity: Exhibits a high degree of specificity for DNA-PK. Inhibiting phosphatidylinositol-3-kinase (PI3K) p110γ required a 500-fold higher concentration compared to DNA-PK inhibition [1].

2. Key Laboratory Applications & Experimental Procedures

The primary application of SU11752 in a research setting is to chemically inhibit DNA-PK activity, thereby impairing the Non-Homologous End Joining (NHEJ) pathway of DNA Double-Strand Break (DSB) repair. This is used to investigate DSB repair mechanisms and to radiosensitize cells [1].

The table below summarizes the key experimental contexts and the role of SU11752:

| Experimental Context | Role/Purpose of SU11752 |

|---|---|

| In Vitro Kinase Assays | To directly inhibit DNA-PK activity and measure potency (IC50 values) and selectivity against related kinases like PI3K [1]. |

| Cellular DNA Repair Assays | To inhibit cellular DNA-PK activity, leading to a failure in repairing DNA DSBs induced by ionizing radiation or other genotoxic agents [1]. |

| Radiosensitization Studies | To pre-treat cells before ionizing radiation, increasing cellular sensitivity and leading to greater cell kill compared to radiation alone [1]. |

Detailed Protocol: Assessing Radiosensitization with SU11752

The following workflow and protocol are based on the methodologies described in the foundational study [1].

Workflow Diagram: Radiosensitization with SU11752

Step-by-Step Methodology:

Cell Culture:

- Maintain appropriate cell lines (e.g., human tumor cell lines) in standard culture conditions.

- Plate cells at low, pre-determined densities for clonogenic survival assays or at higher densities for other analyses and allow them to adhere overnight.

Compound Preparation and Treatment:

- Prepare a stock solution of SU11752 in a suitable solvent (e.g., DMSO).

- Pre-treatment: Add SU11752 to the cell culture media at the desired concentration. The foundational study used a concentration that effectively inhibited DNA-PK without causing general cytotoxicity or cell cycle arrest [1].

- Incubation: Incubate cells with SU11752 for a period of 1-2 hours prior to irradiation.

Ionizing Radiation:

- Irradiate cells at room temperature using an X-ray or γ-ray source. A typical dose range for generating a survival curve is 0 to 8 Gy.

- Include control groups: untreated and unirradiated (plating efficiency), SU11752-only (drug toxicity), and irradiated-only (baseline sensitivity).

Post-Irradiation Incubation and Analysis:

- Following irradiation, return cells to the incubator.

- For Clonogenic Survival Assay: Incubate for a period sufficient for colony formation (typically 10-14 days). Fix and stain colonies, then count colonies containing >50 cells. Survival fractions are calculated relative to the plating efficiency of controls.

- For DNA Repair Analysis: At various time points post-irradiation (e.g., 0.5, 2, 6, 24 hours), harvest cells and perform assays to quantify DSBs.

3. Critical Data & Experimental Findings

The table below summarizes quantitative data and key outcomes from the original SU11752 study [1]:

| Parameter | Finding with SU11752 | Experimental Context |

|---|---|---|

| DNA-PK Inhibition | Potent inhibition; competitive with ATP. | In vitro kinase assays. |

| Selectivity (vs. PI3K p110γ) | 500-fold more selective for DNA-PK. | In vitro kinase panel. |

| DNA-DSB Repair | Inhibition of DSB repair. | Analysis of DSB repair in cells post-irradiation. |

| Radiosensitization | ~5-fold increase in radiation sensitivity. | Clonogenic survival assays with irradiation. |

| Cytotoxicity / Cell Cycle | No significant cell cycle arrest or toxicity at DNA-PK inhibitory doses. | Cell cycle analysis by flow cytometry. |

Important Technical Considerations

- Solvent Control: Always use a vehicle control (e.g., DMSO at the same dilution as your drug solution) to account for any effects of the solvent itself.

- Confirming Target Engagement: To confirm DNA-PK inhibition in your specific cell model, you can monitor the reduction in radiation-induced DNA-PKcs autophosphorylation (e.g., at Ser2056) via western blot.

- Cytotoxicity Testing: It is crucial to perform a dose-response curve for SU11752 alone to determine the non-toxic concentration range for your cell line before combining it with radiation.

- Assay Selection: The neutral comet assay is highly recommended for directly assessing DSB repair kinetics, as it detects physical breaks and is more specific for DSBs under neutral conditions compared to its alkaline version [2].

References

- 1. SU11752 inhibits the DNA-dependent protein kinase and ... [pubmed.ncbi.nlm.nih.gov]

- 2. Single-cell microarray enables high-throughput evaluation of ... [pmc.ncbi.nlm.nih.gov]

- 3. The interplay between DNA damage response and ... [pmc.ncbi.nlm.nih.gov]

- 4. DNA damage response signaling pathways and targets for ... [pmc.ncbi.nlm.nih.gov]

SU11752 Key Characteristics & Experimental Data

This table consolidates the core biochemical and early experimental findings for SU11752 as reported in the original study [1] [2].

| Parameter | Description / Value |

|---|---|

| Molecular Formula | C₂₆H₂₇N₃O₅S [3] |

| Molecular Weight | 493.575 g/mol [3] |

| Primary Target | DNA-dependent protein kinase (DNA-PK) [1] [2] |

| Mechanism of Action | Competitive ATP inhibitor [1] [2] |

| Potency (DNA-PK) | Equally potent as wortmannin [1] [2] |

| Selectivity | >500-fold more selective for DNA-PK over PI3K p110γ [1] [2] [3] |

| Cellular Activity | Inhibits DNA double-strand break repair [1] [2] |

| Radiosensitization | Five-fold sensitization to ionizing radiation [1] [2] |

| Cell Cycle Effects | Normal progression at DNA-repair inhibitory concentrations [1] [2] |

| ATM Kinase Inhibition | Not inhibited at effective concentrations [1] [2] |

Proposed Experimental Pathways & Workflows

Based on the known mechanism of SU11752 and standard practices for DNA-PK inhibitors, here are conceptual frameworks for key experiments. You can use these as a starting point to design your detailed protocols.

The following diagram outlines the logical flow of a typical experiment to confirm SU11752's on-target effect and subsequent functional impact.

Guidance for Developing Your Protocol

Since specific dosing schedules are not available in the literature I found, you will need to establish these empirically. Here is a recommended approach:

- Start with Cited Research: The foundational study by [1] is your primary reference. While it may not detail in vivo dosing, it confirms the compound's activity and selectivity.

- Dose Determination:

- In Vitro: Begin by establishing a dose-response curve using your cell lines. A clonogenic survival assay combined with IR is the gold standard for confirming radiosensitization [1] [4].

- In Vivo: Without published protocols, you must derive dosing from first principles. This typically involves:

- Pharmacokinetic (PK) Studies: Determine the compound's absorption, distribution, metabolism, and excretion in your animal model.

- Toxicity Assessment: Conduct a maximum tolerated dose (MTD) study.

- Efficacy Modeling: Aim for a dosing schedule (e.g., single dose before IR, or multiple doses) that maintains effective blood/tissue concentrations based on your in vitro IC₅₀ and PK data.

- Consult Newer Inhibitors: Note that SU11752 is an early-generation inhibitor. More recent, clinically advanced DNA-PK inhibitors like M3814 (Peposertib) and AZD7648 have published dosing schedules in preclinical models [5]. The protocols for these compounds can provide an excellent, modern reference point for your work with SU11752.

References

- 1. inhibits the DNA-dependent protein kinase and DNA... SU 11752 [nature.com]

- 2. SU11752 inhibits the DNA-dependent protein kinase and ... [pubmed.ncbi.nlm.nih.gov]

- 3. - SU | CAS#:688036-19-3 | Chemsrc 11752 [chemsrc.com]

- 4. DNA damage response signaling pathways and targets for ... [pmc.ncbi.nlm.nih.gov]

- 5. Development and Evolution of DNA-Dependent Protein ... [pmc.ncbi.nlm.nih.gov]

A Systematic Approach to Solubility Issues

Solubility problems often manifest as crystal formation in stock solutions, inconsistent dosing in assays, or poor compound recovery. The flowchart below outlines a logical troubleshooting workflow.

Experimental Protocols for Solubility Determination

Here are standard methodologies you can use to quantitatively assess and understand the solubility profile of SU11752.

Protocol 1: Kinetic Solubility Measurement

This method is crucial for predicting solubility in biological assays like cell culture media.

- Stock Solution: Prepare a concentrated stock (e.g., 10-100 mM) of SU11752 in a pure solvent like DMSO.

- Dilution: Dilute the stock solution into the aqueous buffer of interest (e.g., PBS, cell culture medium) to the desired final concentration. A typical final DMSO concentration should be ≤1% (v/v).

- Incubation: Allow the solution to stand at the experimental temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-60 minutes).

- Analysis:

- Visual Inspection: Check for cloudiness or precipitate.

- Nephelometry: Measure light scattering to quantify turbidity.

- HPLC/LC-MS: Filter the solution (0.45 µm or 0.2 µm filter) and analyze the supernatant to determine the exact concentration of dissolved SU11752. This is the most reliable method.

Protocol 2: Determination of Solvent Tolerance

This protocol helps identify the best co-solvent for stock solutions.

- Solvent Selection: Prepare a series of common laboratory solvents and co-solvents in vials. Examples include:

- Pure solvents: DMSO, ethanol, methanol.

- Water-miscible co-solvents: DMSO, DMA, DMF.

- Aqueous co-solvent mixtures: e.g., 10%, 20%, 30% PEG-400 in water.

- Solute Addition: Add a fixed, excess amount of solid SU11752 to each vial.

- Equilibration: Agitate the mixtures (e.g., using a vortex mixer, orbital shaker) for 24 hours at a constant temperature to reach equilibrium.

- Analysis: Centrifuge the samples to separate undissolved solid. Analyze the supernatant by HPLC to measure the equilibrium concentration of SU11752 in each solvent system. This identifies the solvent with the highest solubilizing capacity.

Formulation Strategies for Poorly Soluble Compounds

If standard solvents are insufficient, the following advanced formulation strategies can be explored. The table below summarizes common approaches.

| Strategy | Mechanism | Example & Notes |

|---|---|---|

| pH Adjustment | Modifies ionization state of acidic/basic compounds to form soluble salts. | Use HCl for basic compounds; NaOH for acidic compounds. Note: Not suitable for neutral molecules. |

| Co-solvents | Reduces aqueous polarity, improving solvation of non-polar compounds. | PEG-300, PEG-400, ethanol, propylene glycol. Use biocompatible solvents for in vivo studies. |

| Complexing Agents | Forms soluble, non-covalent inclusion complexes. | Cyclodextrins (e.g., HP-β-CD, SBE-β-CD). Effective for increasing apparent solubility. |

| Surfactants | Forms micelles that encapsulate the compound. | Polysorbate 80 (Tween 80), Cremophor EL. Useful for in vivo formulations. |

| Lipid-Based | Solubilizes compound in oil droplets or lipid mixtures. | Medium-chain triglycerides (MCT oil), self-emulsifying drug delivery systems (SEDDS). |

| Amorphization | Uses high-energy, disordered solid state with higher solubility than crystal. | Prepare amorphous solid dispersions (ASD) with polymers like HPMC, PVP. |

Frequently Asked Questions (FAQs)

Q1: My SU11752 stock solution in DMSO precipitates upon thawing. What should I do? This is common and often due to water absorption or slow crystallization. Gently warm the vial to 37-40°C and vortex thoroughly. If precipitate remains, briefly sonicate in a water bath. Before use, visually inspect for crystals. If present, re-prepare the stock solution at a lower concentration or use a fresh vial.

Q2: How can I increase the solubility of SU11752 in an in vivo dosing solution without using toxic solvents? For in vivo studies, consider using approved vehicles. A good starting point is a mixture of 10% DMSO, 40% PEG-300, and 50% saline or water. Alternatively, explore formulations with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline, as they are often well-tolerated.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays? Most cell lines can tolerate DMSO concentrations up to 0.1% - 1.0% (v/v) for limited exposure times (24-48 hours). It is critical to include a vehicle control with the same DMSO concentration in your experimental design.

optimizing SU11752 concentration for DNA repair inhibition

SU11752 Fact Sheet

The table below summarizes the key quantitative data from the primary study on SU11752 for easy reference [1].

| Parameter | Details |

|---|---|

| Compound | SU11752 |

| Primary Target | DNA-dependent Protein Kinase (DNA-PK) |

| Mechanism of Action | Competes with ATP for binding to DNA-PK [1] |

| In Vitro Potency | Equally potent as wortmannin in inhibiting DNA-PK [1] |

| Selectivity | ~500-fold more selective for DNA-PK over PI3K p110γ [1] |

| Functional Cellular Effect | Inhibits DNA double-strand break repair [1] |

| Radiosensitization | 5-fold increase in sensitivity to ionizing radiation [1] |

| Effect on Cell Cycle | Normal cell cycle progression at DNA repair-inhibiting concentrations [1] |

| Key Advantage | More selective for DNA-PK than early inhibitors like wortmannin, which inhibit PI3Ks at much lower concentrations [1] |

Experimental Context & Protocols

The original study characterized SU11752 through a series of experiments. While the publication does not provide a step-by-step protocol, the methodology can be inferred and is outlined below.

1. In Vitro Kinase Inhibition Assay

- Objective: To determine the potency and selectivity of SU11752 in inhibiting DNA-PK compared to other kinases like PI3K.

- Inferred Workflow:

- Reaction Setup: Purified DNA-PK enzyme is incubated with a reaction buffer, ATP, and a substrate (e.g., a peptide).

- Compound Addition: SU11752 is added at varying concentrations.

- Detection: Kinase activity is measured, often by detecting the transfer of a radioactive phosphate group from ATP to the substrate or using phospho-specific antibodies.

- Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) is calculated from the dose-response curve.

2. Cellular DNA Repair and Radiosensitization Assay

- Objective: To confirm that the biochemical inhibition of DNA-PK translates to functional impairment of DNA repair in cells, leading to increased radiation sensitivity.

- Inferred Workflow:

- Cell Culture & Pre-treatment: Cells are grown in culture and pre-treated with SU11752 at concentrations that showed efficacy in kinase assays (specific concentrations were not listed in the abstract) [1].

- Irradiation: Cells are exposed to ionizing radiation (e.g., X-rays or γ-rays) to induce DNA double-strand breaks.

- Repair Assessment: DNA repair efficiency is measured, potentially by:

- Immunofluorescence: Staining for γH2AX foci (a marker for DSBs) at various time points post-irradiation to track repair kinetics [2] [3].

- Clonogenic Survival Assay: Seeding cells at low density after irradiation and drug treatment, allowing them to grow for 1-2 weeks, then staining and counting colonies to determine the fraction of cells that retained the ability to proliferate indefinitely. This measures the ultimate cellular consequence of unrepaired DNA damage.

The following diagram illustrates the experimental workflow used to validate SU11752's activity in cells:

Troubleshooting Common Issues

Based on the mechanism of DNA-PK inhibitors and general experimental principles, here are potential issues and solutions:

| Issue | Possible Cause | Suggested Solution |

|---|---|---|

| Low Potency in Cells | Poor cellular permeability or compound instability. | Verify compound solubility and use fresh DMSO stocks. Consider using a validated positive control (e.g., another known DNA-PK inhibitor). |

| High Cytotoxicity Alone | Off-target effects on other essential kinases (e.g., PI3K). | Titrate the concentration carefully. The study noted SU11752 had minimal effect on cell cycle at effective concentrations, which is a good indicator [1]. |

| No Radiosensitization | Inefficient DNA damage induction; redundant DNA repair pathways. | Confirm radiation dose and cell line radiosensitivity. Use a DNA damage readout like γH2AX foci right after irradiation to confirm break induction [3]. |

| Variable Results Between Cell Lines | Differing genetic backgrounds; varying expression levels of DNA-PK or other repair proteins. | Choose cell lines with known functional DNA-PK pathways. Quantify baseline DNA-PKcs protein levels via western blot. |

Frequently Asked Questions

Q1: What is the main advantage of SU11752 over earlier DNA-PK inhibitors like wortmannin? A1: The key advantage is selectivity. SU11752 inhibits DNA-PK at concentrations 500-fold lower than those needed to inhibit PI3K p110γ. In contrast, wortmannin inhibits PI3Ks at 100-fold lower concentrations than those required for DNA-PK inhibition, leading to greater potential for off-target cytotoxicity [1].

Q2: Are there any clinical applications or more modern alternatives to SU11752? A2: The search results did not indicate clinical development of SU11752. However, inhibiting DNA repair pathways like NHEJ (via DNA-PK) and HR (via PARP, ATM, ATR inhibitors) remains a very active area of research in radio- and chemo-sensitization [4] [2] [5]. You can find numerous recent reviews and clinical trials on "DNA-PK inhibitors" as a class for cancer therapy.

Q3: How do I confirm that the observed effects are specifically due to DNA-PK inhibition? A3: Besides using a selective inhibitor like SU11752, you can:

- Monitor a downstream marker: Use phospho-specific antibodies to detect reduced phosphorylation of DNA-PKcs itself or its known substrates (e.g., DNA-PKcs S2056) after radiation [3].

- Use a genetic control: Employ siRNA or CRISPR to knock down DNA-PKcs in your cell line and see if it phenocopies the drug treatment effect.

Important Considerations for Your Research

- Limited Data: Be aware that the information presented here is primarily from a single, foundational publication [1]. Further optimization and validation in your specific experimental system will be necessary.

- Pathway Context: SU11752 specifically targets the Non-Homologous End Joining (NHEJ) pathway of DNA double-strand break repair. The following diagram shows its role within the broader DNA Damage response (DDR) network, which may help in designing combination studies [2] [3] [5]:

References

- 1. SU11752 inhibits the DNA-dependent protein kinase and ... [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the DNA Damage Response and DNA Repair ... [pmc.ncbi.nlm.nih.gov]

- 3. The interplay between DNA damage response and ... [frontiersin.org]

- 4. Combination Strategies to Improve Targeted Radionuclide ... [pmc.ncbi.nlm.nih.gov]

- 5. Exploiting DNA repair pathways for tumor sensitization ... [oaepublish.com]

SU11752 experimental variability resolution

SU11752 Key Technical Data

The table below summarizes the quantitative data and key characteristics of SU11752 from the scientific literature.

| Parameter | Description / Value |

|---|---|

| CAS Number | 688036-19-3 [1] |

| Molecular Formula | C₂₆H₂₇N₃O₅S [1] |

| Molecular Weight | 493.575 g/mol [1] |

| Primary Target | DNA-dependent protein kinase (DNA-PK) [2] |

| Mechanism of Action | Competes with ATP for binding to DNA-PK [2] |

| Primary Biological Effect | Inhibits DNA double-strand break (DSB) repair; sensitizes cells to ionizing radiation [2] |

| Potency (DNA-PK) | Equally potent as wortmannin in inhibiting DNA-PK [2] |

| Selectivity | >500-fold more selective for DNA-PK over PI3K p110γ [2] |

| Cellular Outcome | 5-fold sensitization to ionizing radiation at DNA repair-inhibiting concentrations [2] |

| Specificity Note | At effective concentrations, does not inhibit ATM kinase activity or disrupt normal cell cycle progression [2] |

Experimental Context & Protocol Insights

The foundational study on SU11752 characterized its activity through a multi-step process. The diagram below outlines the key experimental workflow and findings from this research.

Based on the published research, here are the core methodologies used to establish SU11752's activity:

- Key In Vitro Experiment: The potency and selectivity of SU11752 were determined by testing its ability to inhibit DNA-PK activity compared to other kinases, notably PI3K p110γ. The results showed SU11752 was equally potent against DNA-PK as the known inhibitor wortmannin but required a 500-fold higher concentration to inhibit PI3K p110γ, demonstrating its selectivity [2].

- Mechanism of Action Elucidation: The study used inhibition kinetics and a direct ATP binding assay to determine that SU11752 functions by competing with ATP for binding to DNA-PK [2].

- Key Cellular Experiments: The functional impact was assessed by measuring:

- Inhibition of DNA double-strand break repair in cells.

- Sensitization to ionizing radiation, quantified by a 5-fold increase in radiosensitization.

- Specificity checks confirming that at effective concentrations, SU11752 did not inhibit the related kinase ATM and allowed for normal cell cycle progression [2].

Troubleshooting Guide & FAQs

Since detailed protocols for SU11752 are scarce, the following guidance is based on general principles for working with early-stage research compounds and information from the foundational paper.

Frequently Asked Questions

Q1: What is the chemical class of SU11752?

Q2: Has SU11752 been tested in clinical trials?

- A: No. The available literature describes SU11752 as a tool compound that "may serve as a starting point for the development of specific DNA-PK inhibitors" [2]. It is not reported in clinical trials.

Troubleshooting Common Experimental Challenges

Challenge: Lack of effect or high variability in radiosensitization.

- Potential Cause: The concentration of SU11752 may be insufficient, or the cell line may have intrinsic factors affecting drug uptake or target expression.

- Recommendation: Establish a dose-response curve for SU11752 in your specific cell model. The foundational study used concentrations that inhibited DNA repair without affecting cell cycle progression [2]. Verify the inhibition of DNA-PK activity in your cells, for example, by monitoring the reduction of a downstream marker like phosphorylated DNA-PKcs [4].

Challenge: Off-target effects or unexpected cytotoxicity.

- Potential Cause: While SU11752 is selective over PI3K p110γ, off-target effects on other kinases at higher concentrations cannot be ruled out.

- Recommendation: Carefully titrate the inhibitor to the lowest effective dose. The high selectivity over PI3K (500-fold) is a key feature to leverage [2]. Using a structurally unrelated DNA-PK inhibitor as a second control can help confirm that the observed effects are indeed due to DNA-PK inhibition.

Guidance for Further Research

- Verify Compound Purity: Source SU11752 from a reputable chemical supplier and confirm its purity and stability under your storage conditions.

- Consult Broader Field Literature: Given the limited specific data on SU11752, reviewing methodologies from studies on other, more advanced DNA-PK inhibitors (e.g., LTU28 [5]) can provide valuable insights into general best practices for evaluating this drug target.

References

- 1. - SU | CAS#:688036-19-3 | Chemsrc 11752 [chemsrc.com]